Ethyl 4-chloro-3,5-difluorobenzoate
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Overview
Description
Ethyl 4-chloro-3,5-difluorobenzoate is an organic compound with the molecular formula C9H7ClF2O2. It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine and fluorine atoms, and an ethyl ester group is attached. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-3,5-difluorobenzoate can be synthesized through several methods. One common method involves the esterification of 4-chloro-3,5-difluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki–Miyaura coupling reaction, where 4-chloro-3,5-difluorobenzene is coupled with ethyl boronic acid in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated systems are commonly used to ensure consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-3,5-difluorobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiolates are used under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted benzoates with various functional groups.
Oxidation: The major product is 4-chloro-3,5-difluorobenzoic acid.
Reduction: The major product is 4-chloro-3,5-difluorobenzyl alcohol.
Scientific Research Applications
Ethyl 4-chloro-3,5-difluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of ethyl 4-chloro-3,5-difluorobenzoate depends on its specific application. In enzyme inhibition studies, it acts by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the enzyme or protein being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chloro-4,5-difluorobenzoate: Similar in structure but with different substitution positions, leading to different chemical properties and reactivity.
Ethyl 4-chloro-2,3-difluorobenzoate: Another isomer with different substitution patterns, affecting its chemical behavior.
Uniqueness
Ethyl 4-chloro-3,5-difluorobenzoate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis and research.
Properties
IUPAC Name |
ethyl 4-chloro-3,5-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c1-2-14-9(13)5-3-6(11)8(10)7(12)4-5/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZWZJCSRGMVQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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